1-(Trimethylsilyl)-4-(trifluoromethylthio)benzene
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Overview
Description
1-(Trimethylsilyl)-4-(trifluoromethylthio)benzene is an organosilicon compound that features both a trimethylsilyl group and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of a trimethylsilyl-substituted benzene derivative . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethylthio group.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable radical reactions that can be optimized for larger-scale production. The use of efficient catalysts and controlled reaction environments is crucial for maintaining high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethylthio group, potentially leading to the formation of different sulfur-containing derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzene ring .
Scientific Research Applications
1-(Trimethylsilyl)-4-(trifluoromethylthio)benzene has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and probes for biological studies.
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)-4-(trifluoromethylthio)benzene exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the trifluoromethylthio group can participate in unique chemical interactions due to its electron-withdrawing properties . These interactions can influence the compound’s behavior in different chemical and biological contexts, making it a versatile tool in research and development .
Comparison with Similar Compounds
1-(Trimethylsilyl)-4-(trifluoromethyl)benzene: This compound lacks the sulfur atom present in 1-(Trimethylsilyl)-4-(trifluoromethylthio)benzene, which can significantly alter its chemical properties and reactivity.
1-(Trimethylsilyl)-4-(methylthio)benzene: The replacement of the trifluoromethyl group with a methyl group results in different electronic and steric effects, impacting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the trimethylsilyl and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13F3SSi |
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Molecular Weight |
250.36 g/mol |
IUPAC Name |
trimethyl-[4-(trifluoromethylsulfanyl)phenyl]silane |
InChI |
InChI=1S/C10H13F3SSi/c1-15(2,3)9-6-4-8(5-7-9)14-10(11,12)13/h4-7H,1-3H3 |
InChI Key |
URNNIXPWFFFZEH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)SC(F)(F)F |
Origin of Product |
United States |
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